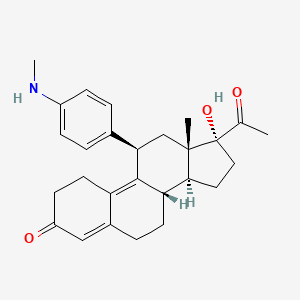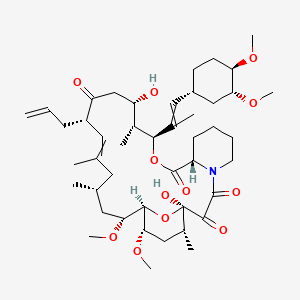
Dextromethorphan-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextromethorphan-d3 (DM-d3) is a synthetic derivative of the naturally occurring opioid agonist, dextromethorphan (DM). DM-d3 is a chiral compound that has been used in a variety of scientific applications, including drug discovery, drug metabolism studies, and drug development. It is a potent agonist of the mu-opioid receptor and has been used to study the effects of opioid agonism on the central nervous system.
Scientific Research Applications
Neurological and Neuropsychiatric Disorders : Dextromethorphan has shown potential in treating a range of neurological and psychiatric disorders, including depression, stroke, traumatic brain injury, seizure, pain, methotrexate neurotoxicity, Parkinson's disease, and autism. Its diverse pharmacologic actions in the central nervous system have made it a candidate for repurposing in these conditions, although optimal dosing and safety for chronic use are not fully established (Nguyen et al., 2016).
Pain Management in Cancer : Dextromethorphan, as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been useful in treating pain in cancer patients and for managing methotrexate-induced neurotoxicity (Siu & Drachtman, 2007).
Safety Profile : The safety profile of dextromethorphan, particularly in relation to adverse drug reactions, has been explored. These reactions are generally infrequent and not severe, with predominant symptoms being dose-related and including neurological, cardiovascular, and gastrointestinal disturbances (Bem & Peck, 1992).
Behavioral Disorders in Autism : A case report highlighted the use of dextromethorphan in treating behavioral challenges associated with autism. This suggests a need for more comprehensive studies on its clinical effects in such contexts (Woodard et al., 2005).
Treatment of Emotional Lability : Dextromethorphan, in combination with quinidine, has been studied for treating neurological disorders affecting emotional control. Its re-introduction in this combination form offers new possibilities for therapeutic use, although there is a need for more research to confirm these applications (Smith, 2006).
Probe for Enzymatic Activity : Dextromethorphan has been used as an in vivo probe for simultaneous determination of CYP2D6 and CYP3A activity, providing valuable insights into drug metabolism and potential drug interactions (Ducharme et al., 1996).
Vascular Dementia : Research suggests that dextromethorphan may be effective in treating vascular dementia, providing protection against oxidative stress implicated in the disease’s pathogenesis (Xu et al., 2016).
Mechanism of Action
- Dextromethorphan primarily acts as a low-affinity uncompetitive NMDA receptor antagonist . NMDA receptors play a crucial role in synaptic plasticity and pain modulation.
- Additionally, dextromethorphan is an agonist of the sigma-1 receptor , which may contribute to its antitussive effects .
- The stimulation of sigma-1 receptors further suppresses the cough center in the brainstem, interrupting the cough signal transmission .
- It may also impact other neurotransmitter systems due to its structural similarity to opioids, although its interaction with opioid receptors is minimal .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Dextromethorphan-d3, like its non-deuterated counterpart, is metabolized primarily by the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the O-demethylation of Dextromethorphan to dextrorphan, a process that can be tracked using this compound .
Cellular Effects
Dextromethorphan has been shown to have multiple effects on cellular function, including modulation of neurotransmitter release, inhibition of voltage-gated ion channels, and antagonism of NMDA receptors . It is likely that this compound shares these effects due to its structural similarity to Dextromethorphan.
Molecular Mechanism
Dextromethorphan is known to exert its effects through several mechanisms, including acting as an antagonist at NMDA receptors, inhibiting voltage-gated sodium channels, and modulating the release of several neurotransmitters . This compound likely shares these mechanisms due to its structural similarity to Dextromethorphan.
Temporal Effects in Laboratory Settings
Dextromethorphan is known to have a rapid onset of action and a half-life of approximately 3-6 hours in humans . The stability and degradation of this compound in laboratory settings would need to be studied further.
Dosage Effects in Animal Models
Dextromethorphan has been shown to have dose-dependent effects in animal models, with higher doses causing increased locomotor activity and lower doses having analgesic effects .
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 enzyme CYP2D6 to dextrorphan . This metabolic pathway is a major determinant of the pharmacokinetics and pharmacodynamics of Dextromethorphan.
Transport and Distribution
Dextromethorphan is known to be widely distributed throughout the body, with high concentrations found in the liver and brain .
Subcellular Localization
Dextromethorphan is known to act at several sites within the cell, including the cell membrane (where it inhibits voltage-gated ion channels) and the cytoplasm (where it modulates neurotransmitter release) .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dextromethorphan-d3 involves the incorporation of deuterium atoms into the molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "3-methoxy-17-methylmorphinan", "Deuterium oxide", "Sodium borohydride", "Deuterium gas", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Methanol", "Ethyl acetate", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of 3-methoxy-17-methylmorphinan with sodium borohydride in deuterium oxide to obtain 3-methoxy-17-methylmorphinan-d3", "Step 2: Deuterium gas exchange with 3-methoxy-17-methylmorphinan-d3 in the presence of a deuterium catalyst to obtain d3-labeled intermediate", "Step 3: Hydrogenation of the d3-labeled intermediate with hydrogen gas in the presence of a palladium catalyst to obtain dextromethorphan-d3", "Step 4: Conversion of dextromethorphan-d3 to its hydrobromide salt using hydrobromic acid", "Step 5: Purification of dextromethorphan-d3 hydrobromide salt using recrystallization from a solvent mixture of acetone and diethyl ether" ] } | |
| 524713-56-2 | |
Molecular Formula |
C18H25NO |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3 |
InChI Key |
MKXZASYAUGDDCJ-GQJJTUARSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |
synonyms |
(9α,13α,14α)-3-Methoxy-17-(methyl-d3)morphinan; (+)-3-Methoxy-N-(methyl-d3)morphinan; d-3-Methoxy-N-(methyl-d3)morphinan; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)



